Product packaging for 4-Chloro-3-(piperidin-1-yl)benzohydrazide(Cat. No.:CAS No. 886494-69-5)

4-Chloro-3-(piperidin-1-yl)benzohydrazide

Cat. No.: B11772023
CAS No.: 886494-69-5
M. Wt: 253.73 g/mol
InChI Key: FYAUWWKTODRZGJ-UHFFFAOYSA-N
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Description

Overview of Hydrazide and Piperidine-Containing Chemical Motifs in Drug Discovery

Hydrazide and piperidine (B6355638) motifs are integral components in the design of a wide array of pharmaceutical compounds, each contributing unique properties that enhance biological activity. The hydrazide functional group (-CONHNH2) is recognized for its ability to form hydrogen bonds and act as a linker, which allows it to interact with various biological targets. This moiety is a key feature in numerous established drugs and serves as a foundational element for creating more complex molecules with a broad spectrum of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govrjptonline.org

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. ichem.md Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological receptors, contributing to the pharmacokinetic and pharmacodynamic profiles of many drugs. The piperidine scaffold is a cornerstone in the development of agents targeting the central nervous system, as well as antihistamines, anticoagulants, and analgesics. mdpi.com The combination of hydrazide and piperidine functionalities in a single molecule, as seen in 4-Chloro-3-(piperidin-1-yl)benzohydrazide, creates a chemical scaffold with significant potential for diverse biological activities. nih.gov

Rationale for Investigating Substituted Benzohydrazide (B10538) Derivatives

Substituted benzohydrazides are a class of aromatic hydrazides that serve as crucial starting materials in the synthesis of various heterocyclic compounds with pharmacological importance. nih.govresearchgate.net The investigation of these derivatives is driven by their proven track record in yielding compounds with a wide range of biological activities. The benzene (B151609) ring can be modified with different substituents to modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological efficacy and selectivity.

The hydrazide portion of these molecules can be readily converted into hydrazones, which are known to exhibit significant biological properties. thepharmajournal.com The exploration of substituted benzohydrazides allows for the systematic modification of the core structure to optimize interactions with specific biological targets, leading to the development of novel therapeutic agents with improved potency and reduced side effects.

Significance of the this compound Core Structure in Bioactive Compound Design

The core structure of this compound is particularly significant in the design of bioactive compounds due to the specific arrangement of its substituents. The chlorine atom at the 4-position of the benzene ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The piperidine ring at the 3-position introduces a bulky and basic group, which can influence the molecule's binding affinity and selectivity for its target.

This unique combination of a halogen, a cyclic amine, and a hydrazide group on a central benzene ring provides a versatile template for further chemical modification. The hydrazide moiety, in particular, serves as a reactive handle for the synthesis of a variety of derivatives, such as hydrazones, by reacting it with different aldehydes and ketones. This allows for the creation of a library of related compounds that can be screened for a wide range of biological activities, making the this compound scaffold a valuable starting point for the discovery of new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN3O B11772023 4-Chloro-3-(piperidin-1-yl)benzohydrazide CAS No. 886494-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886494-69-5

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

4-chloro-3-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C12H16ClN3O/c13-10-5-4-9(12(17)15-14)8-11(10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,14H2,(H,15,17)

InChI Key

FYAUWWKTODRZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)NN)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthesis of Benzohydrazide (B10538) Derivatives

The benzohydrazide moiety is a key structural feature of the target molecule, and its synthesis is a well-documented process in organic chemistry. The most common approaches involve the conversion of a carboxylic acid or its derivatives into the corresponding hydrazide.

Esterification and Subsequent Hydrazinolysis Approaches

A prevalent and reliable method for the synthesis of benzohydrazides is a two-step sequence that begins with the esterification of the corresponding benzoic acid. nih.gov This initial step typically involves reacting the benzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride using thionyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov

Alternative Synthetic Routes to the Benzohydrazide Moiety

While the esterification-hydrazinolysis pathway is common, other synthetic strategies can also be employed to form the benzohydrazide group. One such alternative is the direct reaction of a benzoyl chloride with hydrazine (B178648). This method is more direct but may require careful control of the reaction conditions to minimize side reactions.

Another approach involves the use of coupling agents to facilitate the direct amidation of a benzoic acid with hydrazine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized to activate the carboxylic acid, enabling its direct condensation with hydrazine to form the benzohydrazide. Furthermore, multi-component reactions can offer a one-stage synthesis without the need for isolating intermediates. biointerfaceresearch.com

Strategies for Incorporating the Piperidin-1-yl Group

The introduction of the piperidin-1-yl substituent onto the benzene (B151609) ring is a pivotal step in the synthesis of 4-Chloro-3-(piperidin-1-yl)benzohydrazide. This is typically accomplished through nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions to Introduce Piperidine (B6355638)

The piperidin-1-yl group is commonly introduced onto an aromatic ring through a nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. In the context of synthesizing the target molecule, a suitable precursor would be an appropriately substituted di-halogenated benzoic acid derivative.

The reaction involves heating the aromatic substrate with piperidine, which acts as the nucleophile. researchgate.net The reaction is often carried out in the presence of a base and a polar aprotic solvent. The piperidine displaces a leaving group, typically a halide, on the benzene ring to form the desired C-N bond. researchgate.net The regioselectivity of this substitution is governed by the electronic effects of the substituents already present on the ring.

Condensation Reactions with Piperidinyl-Substituted Aldehydes/Ketones to Form Hydrazone Analogues

Once this compound is synthesized, it can serve as a valuable intermediate for the creation of a library of related compounds, particularly hydrazone analogues. These are formed through the condensation reaction of the terminal amino group of the hydrazide with an aldehyde or a ketone. researchgate.netresearchgate.net

This reaction is typically catalyzed by a small amount of acid and involves the formation of a new carbon-nitrogen double bond (a hydrazone linkage). researchgate.netyoutube.com This modular approach allows for the facile introduction of a wide variety of structural motifs, which can be used to explore structure-activity relationships in medicinal chemistry.

Introduction of the Chloro Substituent on the Benzene Ring

The presence of the chloro substituent at the 4-position of the benzene ring is a defining feature of the target molecule. This substituent can be introduced at various stages of the synthesis, either through electrophilic aromatic substitution or by being present in the starting material.

A common method for the chlorination of an aromatic ring is electrophilic aromatic substitution. masterorganicchemistry.com This involves reacting the benzene derivative with a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgdocbrown.info The catalyst serves to generate a more potent electrophile, which is then attacked by the electron-rich aromatic ring. docbrown.info The position of chlorination is directed by the electronic nature of the substituents already on the ring. msu.edu

Green Chemistry Approaches in the Synthesis of Analogues

In the pursuit of more sustainable chemical manufacturing, green chemistry principles are increasingly being integrated into synthetic methodologies. For the synthesis of analogues of this compound, which are part of the broader family of benzohydrazide derivatives, ultrasound-assisted synthesis has emerged as a significant green chemistry tool. This approach aligns with the principles of green chemistry by enhancing reaction rates, improving yields, and often reducing the need for harsh reaction conditions and hazardous solvents.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of various hydrazide and benzohydrazide derivatives, demonstrating considerable advantages over conventional heating methods. nih.govlew.ro

The application of ultrasound irradiation in the synthesis of benzohydrazide analogues typically involves the condensation of a hydrazide with an appropriate aldehyde or ketone. This method has been shown to dramatically reduce reaction times and increase product yields. For instance, the synthesis of 2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide saw a reduction in reaction time from 3 hours under conventional conditions to just 4 minutes with ultrasound assistance, while the yield increased from 78% to 95%. nih.gov

Similarly, in the synthesis of a series of N'-(nitro-substituted benzylidene)-2-(3-oxo-2H-benzo[b] nih.govnih.govoxazin-4(3H)-yl)acetohydrazide derivatives, the use of ultrasound irradiation proved to be a more efficient and straightforward method compared to conventional heating. semanticscholar.org The ultrasound-mediated synthesis of various piperidinyl-quinoline acylhydrazones was completed in just 4–6 minutes with excellent yields. mdpi.com

The benefits of ultrasound-assisted synthesis are further highlighted in the preparation of hydrazine carboxamides, where ultrasonication in a water-glycerol solvent system was reported as an efficient and environmentally friendly method. nih.govnih.govtandfonline.com This approach not only accelerated the reaction but also utilized a greener solvent system. nih.gov The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives also demonstrated a significant reduction in reaction time from 8-10 hours with conventional refluxing to 2 hours using ultrasonication. nih.govnih.gov

The following interactive data table summarizes the comparative results of conventional versus ultrasound-assisted synthesis for analogues structurally related to benzohydrazides, illustrating the improvements in reaction time and yield.

Compound TypeConventional Method TimeUltrasound-Assisted TimeConventional Method YieldUltrasound-Assisted YieldReference
2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide3 hours4 minutes78%95% nih.gov
Benzoxazinonylhydrazone DerivativesNot specified6-7 minutesNot specified60-94% lew.ro
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide8-10 hours2 hoursGoodExcellent nih.govnih.gov
Piperidinyl-quinoline acylhydrazonesNot specified4-6 minutesNot specifiedExcellent mdpi.com

These findings underscore the potential of ultrasound-assisted protocols as a cornerstone of green chemistry in the synthesis of this compound analogues and other related heterocyclic compounds. nih.gov The methodology offers a pathway to more efficient, economical, and environmentally benign synthetic processes.

Due to the absence of specific experimental data for the compound “this compound” in publicly accessible scientific literature, a detailed article on its structural and spectroscopic analysis cannot be generated at this time. Extensive searches for nuclear magnetic resonance (NMR), fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), X-ray crystallography, and elemental analysis data for this particular molecule did not yield specific results.

Scientific research and data publication are ongoing processes, and the information for this specific compound may become available in the future. However, based on the current available information, it is not possible to provide a comprehensive and accurate analysis as outlined in the request.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. For benzohydrazide (B10538) derivatives, DFT calculations are crucial for understanding bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. dntb.gov.uanih.gov

Studies on related structures, such as other benzohydrazide derivatives, have shown that DFT-optimized geometries are often in good agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com In the case of 4-Chloro-3-(piperidin-1-yl)benzohydrazide, a DFT study would likely reveal that the piperidine (B6355638) ring adopts a stable chair conformation. who.intnih.gov The calculations would also determine the relative orientation of the substituted phenyl ring with respect to the hydrazide and piperidine moieties, which is critical for its interaction with other molecules. mdpi.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital that has the propensity to donate electrons, while the LUMO is the orbital that can accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating a higher potential for chemical reactions and charge transfer within the molecule. nih.govresearchgate.net For molecules similar to this compound, DFT calculations are used to map the electron density distribution of the HOMO and LUMO. mdpi.com Such an analysis would likely show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO might be distributed across the electron-deficient regions. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters from DFT Studies on a Related Benzohydrazide Derivative

(Note: The following data is for (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate and is presented to illustrate the typical output of such calculations, as specific data for this compound is not available in the cited literature.)

ParameterValueReference
HOMO EnergyData not specified nih.gov
LUMO EnergyData not specified nih.gov
HOMO-LUMO Gap (ΔE)3.6349 eV nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, an MEP analysis would likely identify the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group as regions of high negative potential. Conversely, the hydrogen atoms attached to the nitrogen atoms would be expected to show positive electrostatic potential. This information is invaluable for predicting how the molecule might interact with biological receptors through non-covalent interactions such as hydrogen bonding. nih.gov

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor). This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. biotech-asia.org

Ligand-Protein Interaction Analysis

Once a potential protein target is identified, docking simulations place the ligand, such as this compound, into the protein's binding site in various conformations. The simulation then scores these poses based on how well they fit and interact with the receptor. A detailed analysis of the best-scoring pose reveals specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For related benzohydrazide and piperidine-containing compounds, docking studies have successfully elucidated binding modes with various enzymes and receptors. nih.govbohrium.com These studies often show that the functional groups, such as the carbonyl oxygen and N-H groups of the hydrazide, act as key hydrogen bond donors and acceptors, anchoring the ligand within the active site. scielo.br The piperidine and chloro-substituted phenyl rings typically engage in hydrophobic or van der Waals interactions with nonpolar residues of the protein. biotech-asia.orgresearchgate.net

Prediction of Binding Affinities and Interaction Energies

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. nih.gov A lower binding energy generally indicates a more stable and favorable ligand-protein complex. These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing. biotech-asia.org While these scores are estimates, they provide a valuable qualitative comparison of the binding potential of different compounds to a specific target. researchgate.net

Table 2: Illustrative Molecular Docking Results for Novel Benzohydrazide Derivatives Against a Target Enzyme

(Note: The data presented is for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides docked against the InhA enzyme and is shown for illustrative purposes, as specific docking data for this compound is not available in the cited literature.)

CompoundTotal Docking ScorePredicted Binding Energy (kcal/mol)Reference
Compound 5a6.73Data not specified nih.gov
Compound 5b6.45Data not specified nih.gov
Compound 5c6.32Data not specified nih.gov
Compound 5d6.11Data not specified nih.gov

Conformational Analysis within Active Sites

Understanding how a ligand like this compound orients itself within the binding pocket of a biological target is fundamental to predicting its activity. Molecular docking is the primary computational tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net The process involves sampling a vast number of possible conformations of the ligand within the active site and scoring them based on their binding affinity. derpharmachemica.com

For this compound, a docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant protein target, such as an enzyme implicated in a disease pathway. The results would highlight the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For instance, the hydrazide moiety is a potent hydrogen bond donor and acceptor, while the chloro-substituted phenyl ring and the piperidine ring can engage in hydrophobic and other specific interactions. nih.gov

These analyses provide critical insights into the binding mode and can explain the basis of molecular recognition. The docking score, an estimation of the binding free energy, helps in ranking potential drug candidates. nih.gov

Table 1: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5GLU-81, LEU-132, VAL-35
Hydrogen Bonds2GLU-81 (NH), LYS-33 (C=O)
Hydrophobic Interactions4LEU-25, VAL-35, ALA-50, ILE-145

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. This approach is instrumental in optimizing lead compounds by identifying which structural modifications are likely to enhance potency.

To develop a QSAR model for a series of benzohydrazide analogs including this compound, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. Examples include LogP (lipophilicity), molecular weight, molar refractivity, and electrostatic charges.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). A robust QSAR model can guide the synthesis of new derivatives with improved activity by suggesting modifications that favorably alter the key descriptors.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Benzohydrazide Analogs

CompoundBiological Activity (pIC50)LogPMolecular Weight ( g/mol )Total Polar Surface Area (Ų)
Analog 15.22.8245.765.4
Analog 25.93.1259.765.4
This compound 6.53.5267.759.3
Analog 36.13.8281.878.5

In Silico Pharmacokinetic Predictions for Compound Optimization and Design

A significant hurdle in drug development is poor pharmacokinetics, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). pensoft.net In silico ADMET prediction models are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the discovery process, thereby reducing time and cost.

For this compound, a range of ADMET properties can be computationally estimated. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Other parameters like aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes are also evaluated. These predictions help in identifying potential liabilities of the molecule and guide its chemical modification to improve its drug-like properties.

Table 3: Predicted ADMET Properties for this compound

PropertyPredicted ValueCompliance
Molecular Weight267.74 g/mol Yes (<500)
LogP3.52Yes (<5)
Hydrogen Bond Donors2Yes (<5)
Hydrogen Bond Acceptors3Yes (<10)
Human Intestinal AbsorptionHighFavorable
Blood-Brain Barrier PermeantYesN/A
Ames ToxicityNon-toxicFavorable

Molecular Dynamics Simulations for Ligand-Target System Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a period of nanoseconds. The resulting trajectory provides detailed information on the stability of the complex. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, MD simulations can confirm the persistence of key interactions, like hydrogen bonds, observed in the docking pose. nih.gov

Table 4: Representative Molecular Dynamics Simulation Analysis

Analysis MetricResultInterpretation
Ligand RMSDAverage 1.5 ÅThe ligand remains stably bound in the active site.
Protein Backbone RMSDAverage 2.0 ÅThe overall protein structure is stable upon ligand binding.
Hydrogen Bond Occupancy> 80% for GLU-81The hydrogen bond with GLU-81 is persistent and crucial for binding.
RMSF of Binding Site ResiduesLow fluctuationsThe binding pocket residues are relatively rigid, indicating a stable interaction.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research Initiatives

No research initiatives or published studies on the antimicrobial properties of 4-Chloro-3-(piperidin-1-yl)benzohydrazide were identified.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no available data from in vitro or in vivo studies evaluating the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Assessment of Antifungal Activity Against Pathogenic Fungi

No studies assessing the antifungal activity of this compound against any pathogenic fungi have been found in the public domain.

Anticarcinogenic and Cytotoxic Potential in Cancer Cell Lines

There are no published research articles detailing the anticarcinogenic or cytotoxic potential of this compound in any cancer cell lines.

In Vitro Anti-proliferative Activity Against Diverse Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

No data on the in vitro anti-proliferative activity of this compound against MCF-7, HepG-2, HCT-116, or any other cancer cell lines is currently available.

Investigations into Apoptosis Induction in Cellular Models

There are no documented investigations into the apoptosis-inducing capabilities of this compound in any cellular models.

Antiviral Activity Evaluations

No evaluations of the antiviral activity of this compound against any viral strains have been reported in the scientific literature.

Neuropharmacological Activity Studies

A thorough search of pharmacological research databases did not yield any studies that have determined the inhibitory activity (e.g., IC₅₀ values) of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Consequently, no data is available to present on this topic.

There is no published research on the effects of this compound on the aggregation of amyloid-beta (Aβ₄₂) or tau proteins, which are key pathological hallmarks of Alzheimer's disease.

Antitubercular Research Focus

No data has been published regarding the in vitro activity of this compound against any strains of Mycobacterium tuberculosis. While the hydrazide functional group is a key component of the first-line antitubercular drug isoniazid, the efficacy of this specific benzohydrazide (B10538) derivative has not been reported.

Elucidation of Mycobacterial Target Inhibition (e.g., DprE1)

The benzohydrazide scaffold is a recognized pharmacophore in the development of antitubercular agents, with numerous derivatives demonstrating activity against Mycobacterium tuberculosis. researchgate.netorientjchem.org Hydrazide-hydrazone derivatives, in particular, have shown potent antituberculosis effects. orientjchem.org While direct studies elucidating the specific mycobacterial target of this compound are not extensively available, research into analogous structures points toward potential mechanisms of action.

A key emerging target for novel anti-TB drugs is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govpreprints.org DprE1 is part of a complex that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for arabinogalactan (B145846) and lipoarabinomannan synthesis. preprints.org Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. Molecular docking studies have been performed on various hydrazide derivatives to rationalize their antimycobacterial activity, with DprE1 being a potential target. researchgate.net Although direct enzymatic inhibition data for this compound against DprE1 is not present in the available literature, its structural similarity to other antimycobacterial hydrazides suggests this as a plausible area for future investigation.

Exploration of Other Pharmacological Activities

Beyond its potential role in combating mycobacterial infections, the chemical structure of this compound lends itself to interactions with various other pharmacological targets.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) has emerged as an attractive therapeutic target in oncology, as its overexpression is observed in a variety of cancers, including breast, prostate, and lung tumors. salariuspharma.com LSD1 plays a critical role in regulating gene expression by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9). acs.org Inhibition of LSD1 can reactivate epigenetically silenced tumor suppressor genes and downregulate proliferative pathways. salariuspharma.com

The benzohydrazide moiety is a key feature in a novel class of potent and reversible LSD1 inhibitors. acs.org Specifically, N′-(1-phenylethylidene)-benzohydrazides have been identified through structure-based virtual screening, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. acs.org These inhibitors are noted for their specificity for LSD1 over related monoamine oxidases (MAOs). acs.org While some studies suggest the anticancer activity of certain benzohydrazides may be LSD1-independent and linked to off-target effects like iron metabolism disruption, the benzohydrazide scaffold remains a validated starting point for the design of LSD1 inhibitors. nih.gov Patents have also been filed for substituted benzohydrazide analogs as inhibitors of lysine-specific histone demethylases, further cementing the potential of this chemical class. google.com

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their abnormal expression is linked to several diseases, including cancer. researchgate.netbohrium.com Consequently, inhibitors of APs are of significant interest in drug discovery. researchgate.net Research has shown that compounds containing a hydrazide or hydrazone linkage can act as inhibitors of alkaline phosphatase. nih.gov

Studies on 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, for instance, have identified potent inhibitors of human tissue non-specific and intestinal alkaline phosphatases, with IC50 values in the low micromolar and even sub-micromolar range. researchgate.netnih.gov The inhibitory mechanism and binding modes of these compounds have been explored through molecular docking studies, which reveal key interactions within the enzyme's active site. nih.gov Although direct inhibitory data for this compound against alkaline phosphatase is not available, the presence of the core benzohydrazide structure suggests it could be a candidate for such activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently associated with uncontrolled cell proliferation in cancer. researchgate.net This makes CDK2 a significant target for the development of anticancer therapeutics. The acylhydrazone moiety, which is structurally related to the benzohydrazide group, has been successfully incorporated as a key structural element in the design of novel CDK2 inhibitors. nih.gov

For example, a strategy hybridizing benzofuran (B130515) and piperazine (B1678402) building blocks linked to acylhydrazone tails has yielded compounds with potent CDK2 inhibitory activity, with IC50 values comparable to or better than the reference inhibitor staurosporine. nih.gov Molecular docking simulations of these compounds have helped to elucidate their binding patterns within the CDK2 kinase domain. nih.gov While research has not specifically reported on the CDK2 inhibitory activity of this compound, its core structure is consistent with scaffolds known to exhibit such activity.

Modulation of the PD-1 Signaling Pathway

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. nih.gov Blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy. While therapeutic antibodies dominate this field, there is a growing interest in developing small-molecule inhibitors to overcome the limitations of biologics. nih.govresearchgate.net

The development of small-molecule PD-1/PD-L1 inhibitors is an active area of research, with various chemical scaffolds being explored to disrupt this protein-protein interaction. nih.govmdpi.com These small molecules can offer advantages such as oral bioavailability and better tumor penetration. researchgate.net To date, however, there is no published research specifically implicating this compound or the broader benzohydrazide class as modulators of the PD-1/PD-L1 signaling pathway.

Free Radical Scavenging and Antioxidant Capabilities

Benzohydrazide derivatives have been widely investigated for their antioxidant properties. derpharmachemica.com These compounds can act as free radical scavengers, which is a property of significant interest due to the role of oxidative stress in numerous pathological conditions. The antioxidant capacity of substituted benzohydrazides is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical scavenging methods. derpharmachemica.comresearchgate.netmdpi.com

Studies on various benzohydrazide Schiff bases have demonstrated significant radical scavenging activity. derpharmachemica.com The effectiveness of these compounds is often dependent on the nature and position of substituents on the aromatic rings. mdpi.com For example, the presence of hydroxyl groups can enhance antioxidant activity. researchgate.net Although specific antioxidant data for this compound is not detailed in the literature, the general antioxidant potential of the benzohydrazide class is well-established.

Table 1: Antioxidant Activity of Selected Substituted Benzohydrazide Derivatives This table presents data from related compounds to illustrate the antioxidant potential of the benzohydrazide chemical class.

Compound Assay Activity Measurement (IC50 µg/mL) Reference
(E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide DPPH > 0.1 mg/mL (Exhibited max activity at this conc.) derpharmachemica.com
2-phenyl-1,3,4-oxadiazol-aminoacid derivatives DPPH 20.34 ± 0.11 to 30.12 ± 0.12 arabjchem.org
2-phenyl-1,3,4-oxadiazol-aminoacid derivatives FRAP 21.09 ± 0.10 to 33.11 ± 0.11 arabjchem.org
2-phenyl-1,3,4-oxadiazol-aminoacid derivatives TAC 19.33 ± 0.12 to 28.12 ± 0.11 arabjchem.org
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene) benzohydrazide DPPH 46.3 ± 3.5 derpharmachemica.com
Ascorbic Acid (Standard) DPPH 34.91 ± 6.95 derpharmachemica.com

Alpha-Glucosidase Inhibitory Activity

While direct experimental studies on the alpha-glucosidase inhibitory activity of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the benzohydrazide core, the chloro substituent, and the piperidine (B6355638) ring—are features commonly found in compounds that exhibit significant inhibition of this enzyme. Research into analogous compounds suggests that this compound holds potential as an alpha-glucosidase inhibitor.

The benzohydrazide scaffold is a key pharmacophore in numerous biologically active compounds, including those with demonstrated alpha-glucosidase inhibitory properties. Various derivatives of benzohydrazide have been synthesized and evaluated for their ability to inhibit this enzyme, with many showing promising results. For instance, certain benzohydrazide-based imines and thiazolidine-4-one derivatives have been reported to inhibit both α-glucosidase and α-amylase.

Furthermore, the presence of a piperidine moiety is a common feature in a number of potent alpha-glucosidase inhibitors. Piperidine and its derivatives are recognized for their diverse biological activities and their ability to be incorporated into various scaffolds to enhance therapeutic potential. Studies on other piperidine-containing heterocyclic compounds have revealed their significant inhibitory effects on alpha-glucosidase.

The following table summarizes the alpha-glucosidase inhibitory activities of some representative benzohydrazide and piperidine derivatives, providing a basis for the potential activity of this compound.

Compound ClassExample Compound/DerivativeIC50 Value (µM)Reference
Benzimidazole-Schiff base hybridsThiophen-2-yl derivative≤ 70.6 nih.gov
Thiazolidine-2,4-dione/rhodanine (B49660) derivativesCompound 6k (chloro and rhodanine substituted)5.44 ± 0.13 nih.gov
Pyrimidinyl-piperazine carboxamidesCompounds 7c, 17c, 21c, 22c0.4–1.5 researchgate.net
Benzimidazole-thioquinoline derivatives4-bromobenzyl derivative (6j)28.0 nih.gov

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of benzohydrazide and piperidine derivatives as alpha-glucosidase inhibitors has been a subject of considerable research. These studies provide valuable insights into how the nature, position, and electronic properties of substituents on these scaffolds influence their biological efficacy.

Influence of Substituent Nature, Position, and Electronic Properties on Biological Efficacy

For benzohydrazide derivatives, the nature and position of substituents on the phenyl ring play a crucial role in their inhibitory activity. The presence of halogen atoms, such as chlorine, can significantly impact the inhibitory potential. For example, studies on various heterocyclic compounds have shown that chloro-substituted analogs can exhibit potent alpha-glucosidase inhibition. The position of the chloro group is also critical; for instance, in some series of compounds, a chloro group at the ortho position of a phenyl ring resulted in stronger inhibitory activity compared to meta- or para-chloro substituted analogs. nih.gov In other cases, a 4-chlorophenyl substitution demonstrated the most potent inhibition of α-glucosidase. nih.gov

The piperidine moiety in various compounds has been shown to contribute to their biological activities. The conformation and substitution pattern of the piperidine ring can influence how the molecule interacts with the active site of the enzyme. For some pyrimidinyl-piperazine carboxamide derivatives, compounds with an S-configuration at a chiral center were found to be up to 5-fold more active than their R-configured counterparts. researchgate.net

Correlating Structural Modifications with Changes in Target Affinity

Structural modifications to the benzohydrazide and piperidine scaffolds have been systematically correlated with changes in their affinity for the alpha-glucosidase enzyme. Molecular docking studies have been instrumental in understanding these correlations at a molecular level.

For many inhibitors, the hydrazide moiety is believed to interact with the active site of alpha-glucosidase, contributing to the inhibition of the enzyme. researchgate.net Modifications to this group can therefore significantly alter the binding affinity.

In the case of piperidine-containing compounds, the piperazine moiety has been shown to allow for the extension of an aliphatic chain which can access and form hydrophobic and polar contacts with residues in an allosteric site of the enzyme. nih.gov This suggests that the piperidine ring in this compound could play a similar role in binding to alpha-glucosidase.

Elucidation of Specific Molecular Mechanisms of Action

The precise molecular mechanism of action for this compound as an alpha-glucosidase inhibitor has not been specifically elucidated. However, insights can be drawn from studies on related benzohydrazide and piperidine derivatives.

Molecular docking studies on various inhibitors have provided detailed information about their binding modes within the active site of alpha-glucosidase. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site. For example, in some benzimidazole (B57391) derivatives, strong binding interactions with the α-glucosidase protein have been observed. mdpi.com

Kinetic analyses of related inhibitors have often revealed a competitive or non-competitive mode of inhibition. For instance, a kinetic study of a potent benzimidazole-Schiff base hybrid showed a competitive type of inhibition. nih.gov In contrast, some piperazine-containing dithiocarbamate (B8719985) derivatives were found to be noncompetitive inhibitors that bind to an allosteric site near the active site of α-glucosidase. nih.gov

The hydrazide moiety in many inhibitors is thought to be crucial for their mechanism of action, potentially by interacting with key residues in the catalytic site of the enzyme. researchgate.net The piperidine ring can also contribute to the binding affinity and selectivity of the compound through various interactions with the enzyme. The hydrophobic interactions are often a key factor in the activity of such compounds. researchgate.net

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 4-Chloro-3-(piperidin-1-yl)benzohydrazide is a key area of future research, aiming to enhance biological activity and selectivity. The inherent modularity of the benzohydrazide (B10538) structure allows for systematic modifications to explore structure-activity relationships (SAR).

Future synthetic strategies will likely focus on several key areas of the molecule:

Modification of the Benzohydrazide Core: The hydrazide functional group is a critical pharmacophore that can be derivatized to form various heterocyclic systems such as oxadiazoles (B1248032) and triazoles. These modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Substitution on the Phenyl Ring: The chloro substituent on the benzene (B151609) ring can be replaced with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups to modulate the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.

Alterations to the Piperidine (B6355638) Moiety: The piperidine ring offers another site for modification. Introducing substituents on the piperidine ring can impact the compound's lipophilicity and steric profile, which may lead to improved cell permeability and target engagement. For instance, the incorporation of functional groups that can form additional hydrogen bonds or hydrophobic interactions with a target protein could enhance potency.

By systematically synthesizing and screening a library of these novel analogues, researchers can identify compounds with optimized potency and a more desirable selectivity profile, minimizing off-target effects.

Exploration of Synergistic Effects in Combination Research

The therapeutic potential of this compound may be significantly amplified when used in combination with other therapeutic agents. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, as it can enhance efficacy, overcome drug resistance, and reduce dosages to minimize toxicity.

Future research should investigate the synergistic effects of this compound and its analogues with existing drugs. For example, in the context of cancer, piperidine-containing compounds have been shown to exhibit synergistic effects with standard chemotherapeutic agents. Studies on piperine, a natural product containing a piperidine moiety, have demonstrated its ability to enhance the efficacy of anticancer drugs. nih.govmdpi.com This suggests that this compound could potentially be used to sensitize cancer cells to conventional therapies.

Investigations into combination therapies would involve in vitro studies using cancer cell lines to identify synergistic interactions, followed by in vivo studies in animal models to validate these findings. The molecular mechanisms underlying any observed synergy would also need to be elucidated to provide a rational basis for clinical translation.

Advanced Chemical Biology Tools for Target Validation and Mechanism Elucidation

A critical aspect of developing any new therapeutic agent is the identification and validation of its biological target(s) and the elucidation of its mechanism of action. Advanced chemical biology tools offer powerful approaches to achieve this.

Chemical proteomics has emerged as a key technology for the unbiased identification of small molecule-protein interactions within a complex biological system. mdpi.comazolifesciences.comnih.gov This can be achieved through several methods:

Affinity-based protein profiling (AfBPP): This technique involves immobilizing an analogue of this compound onto a solid support to "pull down" its binding partners from cell lysates. magtechjournal.com These interacting proteins can then be identified by mass spectrometry.

Activity-based protein profiling (ABPP): ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes. nih.govfrontiersin.org A probe based on the this compound scaffold could be designed to identify its enzymatic targets.

These proteomic approaches can provide a global view of the compound's interactions within the cell, helping to identify its primary target as well as potential off-targets, which is crucial for understanding both its efficacy and its potential for side effects. nih.govresearchgate.net

Bridging Computational Predictions with Experimental Validation

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. In silico methods can guide the design of novel analogues and predict their biological activities, thereby reducing the number of compounds that need to be synthesized and tested.

Molecular docking is a computational technique that can predict the binding orientation of a small molecule to its protein target. mdpi.com For this compound, docking studies could be used to:

Predict its binding mode to known therapeutic targets.

Guide the design of new analogues with improved binding affinity.

Help to interpret structure-activity relationship data.

The predictions from these computational studies must then be validated through experimental assays. For example, if docking studies predict that a particular analogue will have high affinity for a specific enzyme, this can be confirmed by measuring its inhibitory activity in a biochemical assay. This iterative cycle of computational prediction and experimental validation can significantly streamline the optimization of lead compounds.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-(piperidin-1-yl)benzohydrazide?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Hydrazide Formation : React ethyl 4-chloro-3-(piperidin-1-yl)benzoate with hydrazine hydrate in ethanol under reflux (6–8 hours) to form the benzohydrazide intermediate .

Schiff Base Formation : Condense the hydrazide with an aldehyde (e.g., substituted benzaldehyde) in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) to yield the final hydrazone derivative .
Key parameters include solvent choice (polar protic solvents enhance yield), temperature (reflux conditions), and stoichiometric ratios (1:1 hydrazide-to-aldehyde).

Advanced: How can regioselectivity challenges be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise due to competing reactive sites on the benzohydrazide core. Strategies include:

Protecting Groups : Temporarily block reactive groups (e.g., piperidine nitrogen) using tert-butoxycarbonyl (BOC) before condensation, then deprotect post-reaction .

Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through controlled, rapid heating .

Computational Pre-Screening : Use density functional theory (DFT) to predict reactive sites and optimize reaction conditions .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C-NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and hydrazide NH signals (δ 8.5–10 ppm). Aromatic protons appear as multiplets (δ 6.8–7.5 ppm) .

FTIR : Identify N–H stretches (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–Cl (750–800 cm⁻¹) .

X-ray Diffraction : Resolve crystal packing and intramolecular hydrogen bonds (e.g., O–H⋯N or N–H⋯O interactions) .

Advanced: How can polymorphic forms of the compound impact pharmacological studies?

Methodological Answer:
Polymorphism alters solubility and bioavailability. To address this:

Crystallization Screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to isolate stable polymorphs .

Thermal Analysis (DSC/TGA) : Identify phase transitions and stability ranges for each polymorph .

Bioactivity Correlation : Compare IC₅₀ values across polymorphs in enzyme inhibition assays (e.g., acetylcholinesterase) to assess functional differences .

Basic: How is the compound’s antimicrobial activity evaluated?

Methodological Answer:

In Vitro Assays :

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

Mechanistic Probes :

  • Membrane Permeability : Use SYTOX Green uptake assays to assess disruption .

Advanced: How to resolve contradictory bioactivity data in different studies?

Methodological Answer:
Contradictions may arise from assay conditions or structural variations. Mitigation steps:

Standardize Assays : Use identical strains, media, and inoculum sizes.

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzohydrazide enhance activity against resistant strains) .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

Molecular Docking (AutoDock/Vina) : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .

MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

Lipophilicity Optimization : Aim for logP 2–5 using substituents like methyl or trifluoromethyl .

P-gp Efflux Inhibition : Introduce tertiary amines (e.g., piperidine) to reduce P-glycoprotein recognition .

In Silico BBB Predictors : Use ADMETlab or SwissADME to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.